Cas no 1211534-22-3 ((5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine)

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative featuring a reactive primary amine group and a trifluoromethyl substituent, offering unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of amides, sulfonamides, or Schiff bases. Its pyridine core contributes to strong binding interactions in bioactive molecules, while the methyl group at the 5-position can influence regioselectivity in reactions. This compound is particularly useful in the development of pharmaceuticals, catalysts, and specialty materials requiring tailored electronic and solubility characteristics.
(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine structure
1211534-22-3 structure
Product Name:(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine
CAS No:1211534-22-3
MF:C8H9F3N2
MW:190.165672063828
CID:5707403
PubChem ID:67272586
Update Time:2025-07-04

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • C-(5-methyl-3-trifluoromethyl-pyridin-2-yl)-methylamine
    • SCHEMBL2084699
    • 1211534-22-3
    • DTXSID201230628
    • (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine
    • 5-Methyl-3-(trifluoromethyl)-2-pyridinemethanamine
    • 2-Pyridinemethanamine, 5-methyl-3-(trifluoromethyl)-
    • Inchi: 1S/C8H9F3N2/c1-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,3,12H2,1H3
    • InChI Key: FVWCMBDLVCBIEE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=CN=C1CN)(F)F

Computed Properties

  • Exact Mass: 190.07178278g/mol
  • Monoisotopic Mass: 190.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.247±0.06 g/cm3(Predicted)
  • Boiling Point: 207.0±35.0 °C(Predicted)
  • pka: 8.30±0.50(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine
1211534-22-3 98%
1g
¥8633.00 2024-08-09

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine Related Literature

Additional information on (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine

Introduction to (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 1211534-22-3)

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine, with the CAS number 1211534-22-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative family, characterized by its unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine incorporates several key functional groups, including a methyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyridine ring. Additionally, the presence of an amine group at the 2-position contributes to its reactivity and potential applications in drug development. These structural features not only influence its chemical behavior but also enhance its suitability for various synthetic pathways and biological interactions.

In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the pyridine moiety often exhibit potent pharmacological effects, making them attractive candidates for the development of new therapeutic agents. Specifically, (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine has been explored in several preclinical studies for its potential role in modulating various biological pathways.

One of the most notable areas of research involving (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine is its application as a building block in the synthesis of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in disease processes, such as cancer, inflammation, and neurodegenerative disorders. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors for the efficacy of pharmaceutical compounds.

Recent studies have highlighted the compound's potential in oncology research. Researchers have synthesized analogs of (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine and evaluated their ability to inhibit key enzymes involved in tumor growth and progression. Preliminary results suggest that these derivatives exhibit promising antitumor activity by disrupting critical signaling pathways that drive cancer cell proliferation. This finding underscores the importance of this compound as a scaffold for developing novel anticancer agents.

The role of (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine in medicinal chemistry extends beyond oncology. It has also been investigated for its potential anti-inflammatory properties. Inflammatory processes are central to numerous chronic diseases, including rheumatoid arthritis and atherosclerosis. By targeting inflammatory pathways, compounds derived from this molecule may offer therapeutic benefits for patients suffering from these conditions.

In addition to its biological applications, (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine serves as an important intermediate in synthetic chemistry. Its unique structure allows for diverse functionalization strategies, enabling chemists to design molecules with tailored properties. This flexibility makes it a valuable tool for drug discovery and development pipelines, where rapid and efficient synthesis of bioactive compounds is essential.

The synthesis of (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are crucial for producing compounds suitable for further biological evaluation.

The growing body of research on pyridine derivatives like (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine underscores their significance in modern drug discovery. As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. This compound represents a promising example of how structural innovation can lead to the development of novel therapeutic agents with significant clinical impact.

In conclusion, (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 1211534-22-3) is a versatile compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for synthesizing bioactive molecules with potential therapeutic benefits across multiple disease areas. As ongoing research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for innovative treatments.

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